Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt

CAS No.:

Cat. No.: VC17511493

Molecular Formula: C8H6NNaO5

Molecular Weight: 219.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6NNaO5 |

|---|---|

| Molecular Weight | 219.13 g/mol |

| IUPAC Name | sodium;2-formyl-6-methoxy-3-nitrophenolate |

| Standard InChI | InChI=1S/C8H7NO5.Na/c1-14-7-3-2-6(9(12)13)5(4-10)8(7)11;/h2-4,11H,1H3;/q;+1/p-1 |

| Standard InChI Key | FGARLMBCCUYBLN-UHFFFAOYSA-M |

| Canonical SMILES | COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)[O-].[Na+] |

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

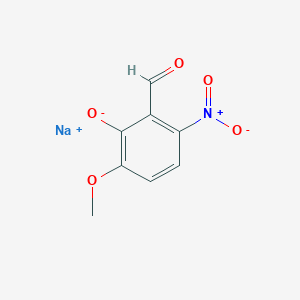

Benzaldehyde, 2-hydroxy-3-methoxy-6-nitro-, sodium salt belongs to the class of substituted benzaldehyde derivatives. Its molecular formula, C₈H₆NNaO₅, reflects the incorporation of sodium into the phenolic oxygen, which neutralizes the acidic proton of the parent 2-hydroxy-3-methoxy-6-nitrobenzaldehyde. The IUPAC name, sodium;2-formyl-6-methoxy-3-nitrophenolate, precisely describes its structure: a phenolate ring substituted with a formyl group at position 2, a methoxy group at position 6, and a nitro group at position 3, stabilized by a sodium counterion.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆NNaO₅ |

| Molecular Weight | 219.13 g/mol |

| IUPAC Name | Sodium;2-formyl-6-methoxy-3-nitrophenolate |

| Canonical SMILES | COC₁=C(C(=C(C=C₁)N+[O−])C=O)[O−].[Na+] |

| PubChem CID | 72351415 |

The sodium salt’s structure enhances water solubility compared to its protonated form, as the ionic character facilitates dissolution in polar solvents. The nitro group at position 3 introduces significant electron-withdrawing effects, polarizing the aromatic ring and influencing reactivity toward electrophilic substitution.

Synthesis Pathways and Production Techniques

Neutralization of the Parent Aldehyde

The primary synthesis route involves neutralizing 2-hydroxy-3-methoxy-6-nitrobenzaldehyde with a sodium base, typically sodium hydroxide (NaOH), in an aqueous or alcoholic medium. The reaction proceeds via deprotonation of the phenolic hydroxyl group, yielding the sodium phenolate salt:

This exothermic reaction requires controlled conditions to avoid side reactions, such as aldol condensation or nitro group reduction.

Synthesis of the Parent Aldehyde

The precursor, 2-hydroxy-3-methoxy-6-nitrobenzaldehyde, is synthesized through a multi-step process:

-

Methoxylation: Introducing a methoxy group to a dihydroxybenzaldehyde derivative using methylating agents like dimethyl sulfate.

-

Nitration: Treating the methoxylated intermediate with a nitrating mixture (HNO₃/H₂SO₄) to install the nitro group at the ortho position relative to the hydroxyl group.

-

Purification: Recrystallization from ethanol or acetone to isolate the pure aldehyde.

Physicochemical Properties and Analytical Data

Solubility and Stability

The sodium salt’s ionic nature grants high solubility in water (>50 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO). It exhibits limited solubility in nonpolar solvents such as hexane. Stability studies indicate decomposition above 200°C, with the nitro group posing a risk of exothermic decomposition under intense heat.

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂ stretch), and 1340 cm⁻¹ (symmetric NO₂ stretch).

-

NMR Spectroscopy:

-

¹H NMR (D₂O): δ 9.85 (s, 1H, CHO), 7.52 (d, 1H, aromatic), 6.78 (d, 1H, aromatic), 3.91 (s, 3H, OCH₃).

-

¹³C NMR: δ 192.1 (CHO), 164.3 (C-O⁻), 152.7 (C-NO₂), 148.9 (C-OCH₃).

-

Applications and Industrial Relevance

Pharmaceutical Intermediates

The parent aldehyde has been investigated as a precursor in synthesizing antimicrobial agents and tyrosine kinase inhibitors. The sodium salt’s solubility profile makes it advantageous for aqueous-phase reactions in API (Active Pharmaceutical Ingredient) production.

Organic Synthesis

This compound serves as a building block in:

-

Schiff Base Formation: Reacting with amines to generate imines for coordination chemistry.

-

Nucleophilic Aromatic Substitution: The nitro group activates the ring for substitutions, enabling the introduction of thiols or amines.

| Hazard | Precautionary Measure |

|---|---|

| Skin irritation (H315) | Wear nitrile gloves and lab coat |

| Eye damage (H319) | Use safety goggles |

| Respiratory irritation (H335) | Operate in fume hood |

Storage recommendations include keeping the compound in a cool, dry environment away from oxidizers and acids.

Current Research and Future Directions

Antimicrobial Studies

Preliminary research on analogous nitrobenzaldehyde derivatives has shown inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The sodium salt’s improved bioavailability warrants further investigation.

Materials Science Applications

Ongoing studies explore its use in metal-organic frameworks (MOFs) due to its ability to coordinate transition metals like Cu(II) and Fe(III).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume